molecular formula C21H21BrN4O3 B438731 N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide CAS No. 311813-64-6

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide

Cat. No.: B438731
CAS No.: 311813-64-6
M. Wt: 457.3g/mol
InChI Key: NCBFESMFEBUINR-FOKLQQMPSA-N
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Description

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromo-3,5-dimethylpyrazole: This intermediate can be synthesized by bromination of 3,5-dimethylpyrazole using bromine in an appropriate solvent such as acetic acid.

    Formation of 4-methoxybenzaldehyde: This compound can be prepared by methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base like sodium hydroxide.

    Condensation Reaction: The 4-bromo-3,5-dimethylpyrazole is then reacted with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding Schiff base.

    Coupling with 2-hydroxybenzamide: The Schiff base is then coupled with 2-hydroxybenzamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential as a drug candidate.

    Industrial Applications: The compound may be used as a precursor in the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:

    N-[(E)-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-methoxybenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

311813-64-6

Molecular Formula

C21H21BrN4O3

Molecular Weight

457.3g/mol

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C21H21BrN4O3/c1-13-20(22)14(2)26(25-13)12-16-10-15(8-9-19(16)29-3)11-23-24-21(28)17-6-4-5-7-18(17)27/h4-11,27H,12H2,1-3H3,(H,24,28)/b23-11+

InChI Key

NCBFESMFEBUINR-FOKLQQMPSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3O)OC)C)Br

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O)OC)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3O)OC)C)Br

Origin of Product

United States

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